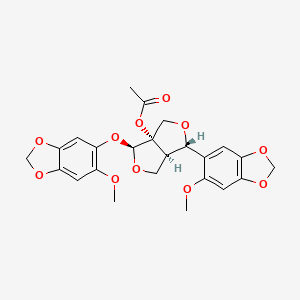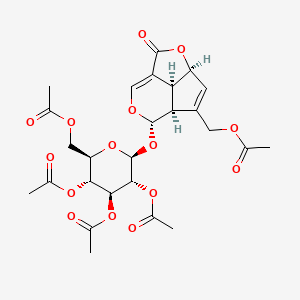
N-Chloropiperidine
Übersicht
Beschreibung
N-Chloropiperidine is an organic compound with the formula C5H10NCl. It is a colorless liquid and a rare example of an organic chloramine, i.e., a compound with an N-Cl bond .
Synthesis Analysis
N-Chloropiperidine is prepared by treating piperidine with calcium hypochlorite . A review paper discusses the synthesis of piperidine derivatives and their pharmacological applications .Molecular Structure Analysis
The molecular formula of N-Chloropiperidine is C5H10ClN. It has a molar mass of 119.59 g·mol−1 . More details about its structure can be found in the ChemSpider database .Chemical Reactions Analysis
N-Chloropiperidine is so reactive that it is generated and used in situ rather than being isolated. It undergoes dehydrohalogenation to afford the cyclic imine . A study discusses the base-induced rearrangements of N-Chloropiperidine .Physical And Chemical Properties Analysis
N-Chloropiperidine is a colorless liquid. It has a boiling point of 50–60 °C (122–140 °F; 323–333 K) at 40-50 mm Hg .Wissenschaftliche Forschungsanwendungen
Photocatalytic Degradation
N-Chloropiperidine: has been studied for its potential in photocatalytic degradation . Researchers have investigated the degradation of this compound in aqueous solutions using TiO2 under blacklight illumination . This process is significant for environmental chemistry, as it offers a method for the removal of harmful organic compounds from water, contributing to water treatment technologies.
Pharmaceutical Applications
The piperidine moiety, which is a part of the N-Chloropiperidine structure, is prevalent in pharmaceuticals. Piperidine derivatives are found in more than twenty classes of drugs and alkaloids . The versatility of N-Chloropiperidine allows for its use in synthesizing various biologically active compounds, making it a valuable asset in drug design and discovery.
Computational Chemistry
N-Chloropiperidine is also a subject of interest in computational chemistry. Electronic structure methods are used to calculate reaction energies and predict the outcomes of its reactions. This aids in understanding its behavior and potential applications in various fields .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-chloropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-7-4-2-1-3-5-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQJWKNJDQKPPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175894 | |
| Record name | N-Chloropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Chloropiperidine | |
CAS RN |
2156-71-0 | |
| Record name | 1-Chloropiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2156-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Chloropiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002156710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Chloropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CHLOROPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V5HK98PCN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of N-Chloropiperidine?
A1: N-Chloropiperidine has a molecular formula of C5H10ClN and a molecular weight of 119.59 g/mol.
Q2: What spectroscopic techniques have been used to characterize N-Chloropiperidine?
A2: Researchers have employed various spectroscopic methods to study N-Chloropiperidine, including: - Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR have been utilized to study the conformational equilibria of N-Chloropiperidine and its derivatives. [, ] - UV Photoelectron Spectroscopy: This technique has provided insights into the lone-pair ionization energies of nitrogen, oxygen, and chlorine atoms within N-Chloropiperidine derivatives. [] - Vibrational Spectroscopy: Studies have employed vibrational spectroscopy to analyze conformational preferences. []
Q3: What types of reactions is N-Chloropiperidine known to participate in?
A3: N-Chloropiperidine has been investigated in several reaction types: - Chlorination Reactions: It has been explored as a chlorinating agent for aromatic hydrocarbons in acidic media, showing varied selectivity depending on the substrate and reaction conditions. [] - Addition Reactions: Chromous chloride-promoted addition of N-Chloropiperidine to olefins has been reported, highlighting its potential in radical chain reactions. [] - Reactions with Carbanions: Studies have explored its reactivity with carbanions derived from compounds like ethyl acetoacetate and diethyl malonate. [] - Dehydrochlorination: N-Chloropiperidine can undergo dehydrochlorination under specific conditions, leading to the formation of tetrahydropyridine. []
Q4: How does the structure of N-Chloropiperidine influence its reactivity in chlorination reactions?
A4: The steric bulk of N-Chloropiperidine plays a significant role in its selectivity as a chlorinating agent. For instance, bulky N-chloroamines like N-Chloropiperidine show greater selectivity for the 1-position of naphthalene compared to less hindered N-chloroamines. []
Q5: Can N-Chloropiperidine act as a radical initiator?
A5: Yes, studies have shown that N-Chloropiperidine can generate nitrogen-centered radicals upon reaction with silver (Ag(0)) or silver-amine systems. These radicals have been successfully trapped and characterized using electron paramagnetic resonance (EPR) spectroscopy. []
Q6: What factors influence the stability of N-Chloropiperidine in aqueous solutions?
A6: The decomposition of N-Chloropiperidine in aqueous solutions is influenced by: - Spontaneous Decomposition: N-Chloropiperidine undergoes inherent degradation over time. [] - Photodecomposition: Exposure to light can accelerate the decomposition process. []
Q7: How does the presence of sulfite (S(IV)) affect N-Chloropiperidine in wastewater treatment?
A7: Sulfite acts as a dechlorinating agent, reducing N-Chloropiperidine and other chloramines in wastewater. The rate of reduction is pH-dependent, with faster reduction observed at near-neutral pH. []
Q8: What are the known toxicological effects of N-Chloropiperidine?
A8: N-Chloropiperidine has exhibited mutagenic and clastogenic properties in various studies: - Mutagenicity: It induced mutations in Salmonella typhimurium strains, particularly those sensitive to base-pair substitutions. [, ] - Clastogenicity: Exposure to N-Chloropiperidine led to chromosomal aberrations, including structural anomalies and centromeric exaggeration, in Chinese hamster ovary (CHO) cells. [] - Sperm Abnormalities: Chronic exposure in mice resulted in increased sperm abnormalities. []
Q9: Is N-Chloropiperidine considered an environmental concern?
A9: The formation of N-Chloropiperidine and other organochloramines during water chlorination is a potential environmental concern. - Formation in Drinking Water: Research indicates that N-Chloropiperidine can form in chlorinated drinking water when piperidine, a precursor compound, is present. [] - Toxicity: Its demonstrated toxicity to aquatic organisms like Vibrio fischeri in Microtox™ bioassays raises concerns about its potential impact on aquatic ecosystems. []
Q10: Have computational methods been applied to study N-Chloropiperidine?
A10: Yes, computational chemistry has played a role in understanding N-Chloropiperidine: - Conformational Analysis: Ab initio calculations and energy minimizations have been used to investigate conformational preferences, complementing experimental NMR data. [] - Reaction Mechanism Studies: Quantum chemical calculations have been employed to explore the mechanism and thermodynamics of base-catalyzed reactions of N-Chloropiperidine and related compounds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Naphtho[1,2-c]furan-1,3-dione](/img/structure/B1219696.png)
![N-[4-[2-[(4-methyl-2-pyridinyl)amino]-4-thiazolyl]phenyl]acetamide](/img/structure/B1219697.png)

![N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1219699.png)

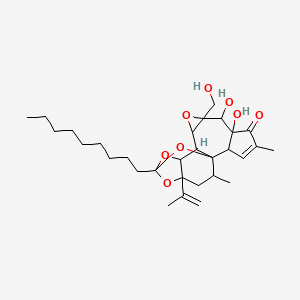
![5-Nitro-2-[3-[4-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]piperazin-1-yl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1219704.png)
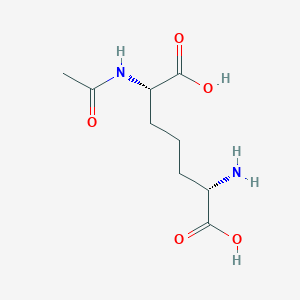
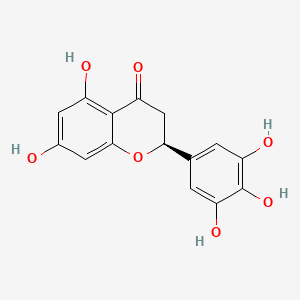

![(1S,2R,3S,6R,9S,10R,14R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B1219710.png)

